molecular formula C25H21NO4 B11634274 3-butoxy-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide

3-butoxy-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide

Cat. No.: B11634274
M. Wt: 399.4 g/mol
InChI Key: BHWPEGRREYUTGZ-UHFFFAOYSA-N
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Description

3-butoxy-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a butoxy group attached to the benzamide moiety, along with a 9,10-dioxo-9,10-dihydroanthracen-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butoxy-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide typically involves the reaction of 3-butoxybenzoic acid with 9,10-dioxo-9,10-dihydroanthracene-2-amine. The reaction is carried out under standard amide formation conditions, often using coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). The reaction proceeds as follows:

  • Dissolve 3-butoxybenzoic acid and 9,10-dioxo-9,10-dihydroanthracene-2-amine in a suitable solvent, such as dichloromethane.
  • Add DCC and DMAP to the reaction mixture.
  • Stir the reaction mixture at room temperature for several hours.
  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-butoxy-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into hydroquinones.

    Substitution: The butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of anthraquinone derivatives.

    Reduction: Formation of anthracene derivatives.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

3-butoxy-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an inhibitor of specific enzymes and as a fluorescent probe for biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 3-butoxy-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. The 9,10-dioxo-9,10-dihydroanthracen-2-yl group plays a crucial role in the binding process, facilitating interactions with the active sites of enzymes. Additionally, the compound’s fluorescent properties enable it to be used as a probe for studying cellular processes and molecular interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide
  • 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide
  • 9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde

Uniqueness

3-butoxy-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide is unique due to the presence of the butoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in organic solvents and influences its reactivity in various chemical reactions. Additionally, the compound’s structure allows for versatile applications in different scientific fields, making it a valuable research tool.

Properties

Molecular Formula

C25H21NO4

Molecular Weight

399.4 g/mol

IUPAC Name

3-butoxy-N-(9,10-dioxoanthracen-2-yl)benzamide

InChI

InChI=1S/C25H21NO4/c1-2-3-13-30-18-8-6-7-16(14-18)25(29)26-17-11-12-21-22(15-17)24(28)20-10-5-4-9-19(20)23(21)27/h4-12,14-15H,2-3,13H2,1H3,(H,26,29)

InChI Key

BHWPEGRREYUTGZ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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